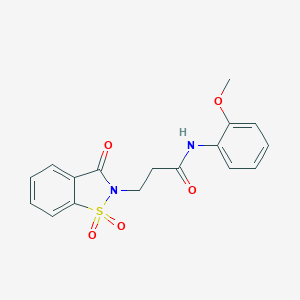

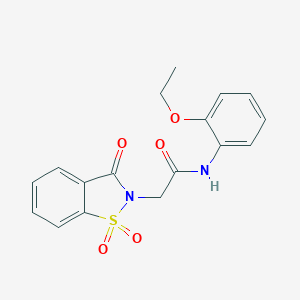

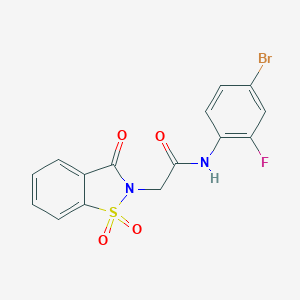

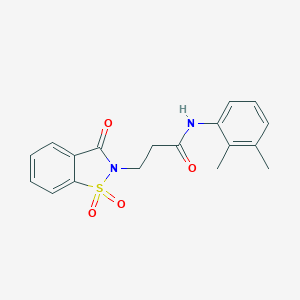

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

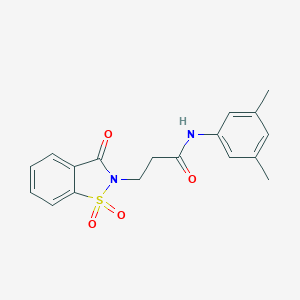

3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-(2-methoxyphenyl)propanamide, also known as DBIB, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DBIB is a benzisothiazolone derivative and has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects.

Wissenschaftliche Forschungsanwendungen

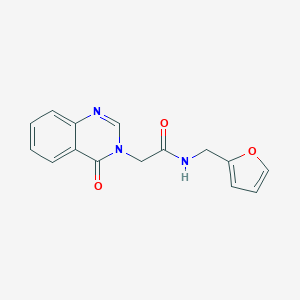

Antioxidant and Anticancer Activity

Novel derivatives of similar compounds have shown promising antioxidant and anticancer activities. For instance, certain synthesized compounds exhibited antioxidant activity significantly higher than that of ascorbic acid and demonstrated cytotoxicity against cancer cell lines, including human glioblastoma U-87 and breast cancer MDA-MB-231 cell lines. This indicates the potential of such compounds in developing treatments for cancer and oxidative stress-related diseases (Tumosienė et al., 2020).

Agronomic Utility and Allelochemicals

Compounds with the benzoxazinone skeleton, similar to the queried compound, have been identified for their significant biological properties including phytotoxic, antimicrobial, and insecticidal effects. These findings suggest their potential agronomic utility, possibly in developing natural herbicides or in crop protection strategies (Macias et al., 2006).

Synthesis and Biological Evaluation

Derivatives of benzoxazole have been synthesized and evaluated for their biological properties. For example, (5-chloro-2(3H)-benzoxazolon-3-yl)propanamide derivatives were investigated for antinociceptive activity, indicating the potential therapeutic applications of these compounds in pain management (Önkol et al., 2004).

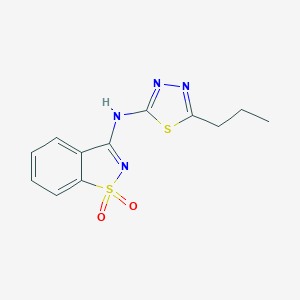

MMP Inhibitors in Tissue Damage

4-Thiazolidinone derivatives, combining a benzisothiazole and 4-thiazolidinone framework, were designed and synthesized to target the inflammatory/oxidative process. These compounds showed potential wound healing effects and the ability to inhibit MMP-9, indicating their application in treating inflammatory diseases and tissue damage (Incerti et al., 2018).

Anti-Inflammatory Properties

The 2-(2-arylphenyl)benzoxazole moiety has been identified as a new ligand for cyclooxygenase-2 (COX-2), suggesting its use in developing anti-inflammatory drugs. Some synthesized compounds exhibited significant in vivo anti-inflammatory potency, comparable to that of clinically used NSAIDs (Seth et al., 2014).

Eigenschaften

IUPAC Name |

N-(2-methoxyphenyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O5S/c1-24-14-8-4-3-7-13(14)18-16(20)10-11-19-17(21)12-6-2-5-9-15(12)25(19,22)23/h2-9H,10-11H2,1H3,(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGONZTKJLPWMHI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>54.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24794678 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4-oxoquinazolin-3(4H)-yl)acetyl]amino}benzoic acid](/img/structure/B509058.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenol](/img/structure/B509060.png)

![3-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B509066.png)

![3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B509102.png)

![ethyl 4-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B509103.png)